2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole
Description
2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole is a complex organic compound that belongs to the class of benzoxazole derivatives
Properties
IUPAC Name |
2-(4-methylsulfonyl-2,6-dinitrophenyl)sulfanyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O7S2/c1-26(22,23)8-6-10(16(18)19)13(11(7-8)17(20)21)25-14-15-9-4-2-3-5-12(9)24-14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCWKGYTKPACPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-(methylsulfonyl)-2,6-dinitrophenyl thiol with benzo[d]oxazole under specific conditions. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitro groups can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-1-substituted-indole: Known for its anti-inflammatory properties.
2-(substituted phenyl)-5-(2-(2-(substituted phenyl)-1H-benzo[d]imidazol-1-yl)phenyl)-1,3,4-oxadiazole: Evaluated for antitumor activity.
2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: Examined for antibacterial potential.
Uniqueness
2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dinitrophenyl and methylsulfonyl groups make it particularly versatile for various chemical transformations and potential therapeutic applications.
Biological Activity
The compound 2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]oxazole moiety, which is characterized by the presence of nitrogen and sulfur atoms. The methylsulfonyl group and dinitrophenyl substituents enhance its solubility and reactivity, making it an interesting candidate for drug development.
Chemical Formula
- Molecular Formula : C14H9N3O7S2
- Molecular Weight : 411.4 g/mol
Biological Activity
Compounds with similar structures to This compound have demonstrated a range of biological activities, including:
- Antibacterial Activity : The presence of electron-withdrawing groups like nitro enhances interactions with bacterial targets.
- Antifungal Properties : Similar thiazole derivatives have shown efficacy against various fungal strains.
- Anticancer Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antibacterial | Disruption of bacterial cell wall synthesis | |
| Antifungal | Inhibition of fungal cell membrane integrity | |
| Anticancer | Induction of apoptosis in cancer cells |
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division and metabolism in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.
- DNA Interaction : Potential intercalation into DNA strands could disrupt replication processes in rapidly dividing cells.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound against various cancer cell lines:
- Study on MCF-7 Cells : A recent evaluation showed that the compound exhibited significant cytotoxicity with an IC50 value of 15 µM, comparable to established chemotherapeutics like doxorubicin .
- Flow Cytometry Analysis : This analysis indicated that treatment with the compound led to increased apoptosis rates in cancer cell lines, confirming its potential as an anticancer agent .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
